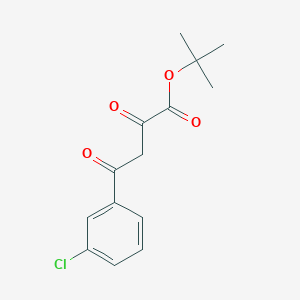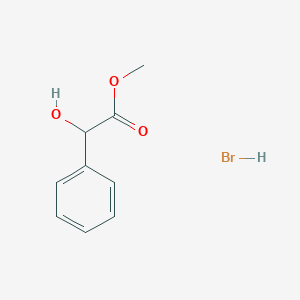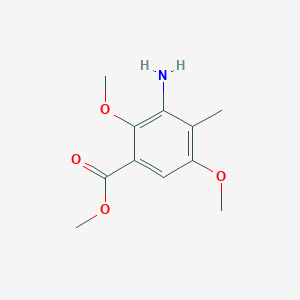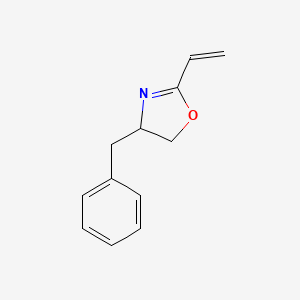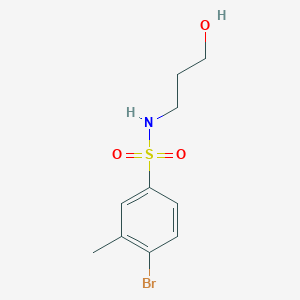
4-bromo-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the brominated benzene derivative with chlorosulfonic acid (ClSO3H) to form the sulfonyl chloride intermediate, which is then reacted with a suitable amine to form the sulfonamide.
Hydroxypropylation: The hydroxypropyl group is introduced through nucleophilic substitution, where the sulfonamide is reacted with 3-chloropropanol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for bromination and sulfonation steps.
Purification techniques: such as recrystallization or chromatography to obtain high-purity products.
Quality control measures: to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide, NaOH).
Major Products Formed
Oxidation: Formation of 4-carboxy-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide.
Reduction: Formation of N-(3-hydroxypropyl)-3-methylbenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-bromo-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new antibiotics or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-N-(3-chloropropyl)benzenesulfonamide: Similar structure but with a chloropropyl group instead of a hydroxypropyl group.
4-bromo-N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
4-bromo-N-(3-hydroxypropyl)benzamide: Similar structure but with a benzamide core instead of a benzenesulfonamide core.
Uniqueness
4-bromo-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide is unique due to the presence of both a hydroxypropyl group and a methyl group on the benzenesulfonamide core
Propriétés
Formule moléculaire |
C10H14BrNO3S |
|---|---|
Poids moléculaire |
308.19 g/mol |
Nom IUPAC |
4-bromo-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO3S/c1-8-7-9(3-4-10(8)11)16(14,15)12-5-2-6-13/h3-4,7,12-13H,2,5-6H2,1H3 |
Clé InChI |
OJXJYZOMOQLQJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-endo-cis-2-Azabicyclo [3,3,0]octane-3-carboxylic acid](/img/structure/B14772062.png)

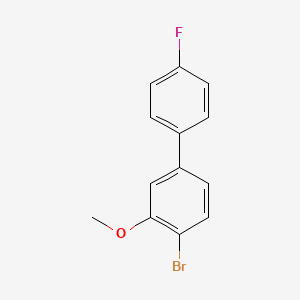

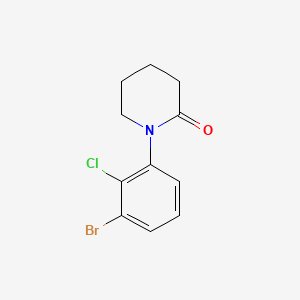
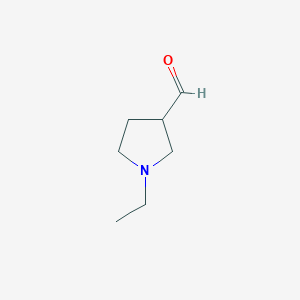

![5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrazine-2-carboxamide](/img/structure/B14772097.png)
